molecular formula C11H10N4O B014055 2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE CAS No. 77314-23-9

2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE

Cat. No.: B014055
CAS No.: 77314-23-9
M. Wt: 214.22 g/mol
InChI Key: QYFQSQCBYZOECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is a metabolite of the food mutagen-carcinogen 2-amino-3-methylimidazolo(4,5-f)quinoline. This compound has been studied for its mutagenic and carcinogenic properties, particularly its ability to bind covalently to DNA and induce mutations .

Preparation Methods

The synthesis of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline involves a modification of earlier methods used for its parent compound. The compound is synthesized through a series of chemical reactions, including the introduction of a hydroxyamino group to the imidazoloquinoline structure. The purification process involves a two-step procedure using C18 Sep-Pack and semi-preparative high-performance liquid chromatography (HPLC). The structure of the compound is confirmed through mass spectral analysis and chemical reactivity studies .

Chemical Reactions Analysis

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include NADPH, ascorbate, and specific inhibitors like pentachlorophenol and 2,6-dichloro-4-nitrophenol. These reactions often result in the formation of mutagenic and carcinogenic products .

Scientific Research Applications

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline has several scientific research applications:

Mechanism of Action

The mutagenicity of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is primarily due to its ability to bind covalently to DNA. This binding is enhanced by bacterial O-acetyltransferase and sulfotransferase, which activate the compound. The reactive intermediates formed during these reactions can induce mutations by interacting with DNA bases, leading to errors during DNA replication .

Comparison with Similar Compounds

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is similar to other heterocyclic amines, such as:

    2-Amino-3-methylimidazolo(4,5-f)quinoline: The parent compound, which is also mutagenic and carcinogenic.

    2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline: A closely related compound with similar mutagenic properties.

    2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Another heterocyclic amine with mutagenic and carcinogenic effects.

The uniqueness of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline lies in its specific reactivity with DNA and the ability to be further activated by bacterial enzymes .

Properties

IUPAC Name

N-(3-methylimidazo[4,5-f]quinolin-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-16/h2-6,16H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQSQCBYZOECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228062
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77314-23-9
Record name N-Hydroxy-3-methyl-3H-imidazo[4,5-f]quinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77314-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077314239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE
Reactant of Route 2
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE
Reactant of Route 3
Reactant of Route 3
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE
Reactant of Route 4
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE
Reactant of Route 5
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE
Reactant of Route 6
2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.